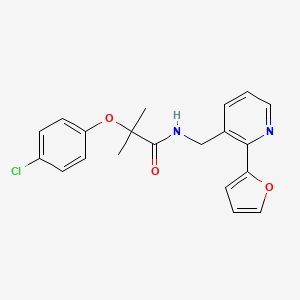

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)23-13-14-5-3-11-22-18(14)17-6-4-12-25-17/h3-12H,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODYMDBRPUTUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, with the CAS number 2034593-11-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a chlorophenoxy group, a furan ring, and a pyridine moiety, which may confer diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 370.8 g/mol |

| CAS Number | 2034593-11-6 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.

- Synthesis of the Furan-Pyridine Intermediate : Formation of the furan ring and its subsequent coupling with a pyridine derivative.

- Final Coupling : Combining the chlorophenoxy intermediate with the furan-pyridine intermediate using coupling reagents such as EDCI in the presence of a base like triethylamine.

Anticancer Activity

Research indicates that compounds featuring similar structural motifs have demonstrated significant anticancer properties. The mechanism of action often involves:

- Inhibition of Enzymatic Activity : Many derivatives target specific enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .

Antioxidant Properties

The furan ring in this compound may contribute to antioxidant activity, which has been observed in other furan-containing compounds. Antioxidants are crucial for protecting cells from oxidative stress and may play a role in cancer prevention .

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines (e.g., HeLa and HepG2), furan derivatives have shown cytotoxic effects with IC50 values indicating effective inhibition at micromolar concentrations .

- Mechanism-Based Approaches : Recent reviews on similar compounds highlight their ability to inhibit specific biological targets involved in cancer progression, suggesting that this compound could follow similar pathways .

Comparative Analysis

A comparison with structurally related compounds reveals that variations in substituents can significantly influence biological activity:

| Compound Name | Anticancer Activity | Antioxidant Potential | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potentially |

| 1,3,4-Oxadiazole Derivatives | High | Yes | Yes |

| Furan-containing Phenolic Compounds | Variable | High | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., ) use alkaline conditions for substitution (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) and acidic reduction with iron powder. Key parameters include:

- Temperature : Maintain 60–80°C during substitution to avoid side reactions.

- Catalysts : Use condensing agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.

- Purification : Employ column chromatography or recrystallization for ≥95% purity.

Yield optimization requires balancing solvent polarity (e.g., DMF for solubility) and stoichiometric ratios .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Answer : Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., furan and pyridine protons resonate at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 441.12).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : IC <10 µM in cell lines (e.g., MCF-7) via ATF4 pathway inhibition.

- Anti-inflammatory effects : COX-2 inhibition (60–70% at 50 µM).

- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL).

These activities correlate with the chlorophenoxy and furan-pyridine motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : SAR strategies include:

-

Analog synthesis : Replace the furan ring with thiophene () or modify the chlorophenoxy group (e.g., nitro or methoxy substitutions) .

-

Activity cliffs : Compare IC values of analogs (e.g., Table 1).

-

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like TRPV1 or ATF4 .

Table 1 : SAR of Key Analogs

Substituent Modification Bioactivity (IC) Target Furan → Thiophene 8.2 µM (Anticancer) ATF4 -OCH at phenyl 12.5 µM (Anti-inflammatory) COX-2 -NO at pyridine 25.3 µM (Antimicrobial) DNA gyrase

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardization : Use identical cell lines (e.g., HEK293 for ATF4 studies) and controls.

- Dose-response curves : Triplicate measurements with ≥6 concentrations.

- Meta-analysis : Compare data across studies (e.g., vs. 15) using ANOVA to identify outliers .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity?

- Answer : Critical approaches include:

- In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation (e.g., CYP3A4-mediated oxidation).

- Ames test : Assess mutagenicity using Salmonella strains TA98/TA100.

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC >30 µM is desirable) .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow chemistry : Continuous reactors for precise temperature control (e.g., 70±2°C).

- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported enzymes).

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).

- Data Analysis : Use software like GraphPad Prism for EC/IC calculations with 95% confidence intervals.

- Ethical Compliance : Ensure all biological studies adhere to institutional guidelines (e.g., IACUC approval for in vivo work) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.